molecular formula C4H11NO B13411087 2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d

2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d

Cat. No.: B13411087
M. Wt: 95.17 g/mol
InChI Key: CBTVGIZVANVGBH-FXHKVZKDSA-N
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Description

2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d is a deuterated derivative of 2-Amino-2-methylpropan-1-ol, an organic compound with both amine and alcohol functional groups. This compound is classified as an alkanolamine and is commonly used as a buffer and a precursor to various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methylpropan-1-ol can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters . The deuterated version, 2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d, can be prepared by incorporating deuterium into the hydrogenation process, typically using deuterated reagents and solvents.

Industrial Production Methods

Industrial production of 2-Amino-2-methylpropan-1-ol involves the hydrogenation of 2-aminoisobutyric acid in the presence of a catalyst under controlled temperature and pressure conditions . The deuterated version would follow a similar process but with deuterated starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropan-1-ol involves its ability to act as a base, neutralizing acids to form salts and water. This exothermic reaction is largely independent of the strength of the amine as a base . The compound’s amine and alcohol groups allow it to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling and tracing. The presence of deuterium can also affect the compound’s physical and chemical properties, making it distinct from its non-deuterated counterparts .

Properties

Molecular Formula

C4H11NO

Molecular Weight

95.17 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-3-deuteriooxy-2-methylpropan-2-amine

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,3D2,6D

InChI Key

CBTVGIZVANVGBH-FXHKVZKDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C([2H])([2H])O[2H])N

Canonical SMILES

CC(C)(CO)N

Origin of Product

United States

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